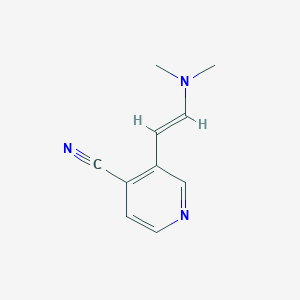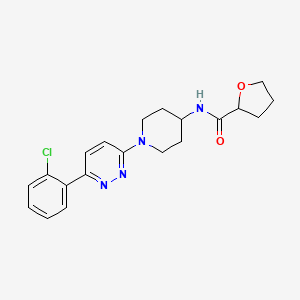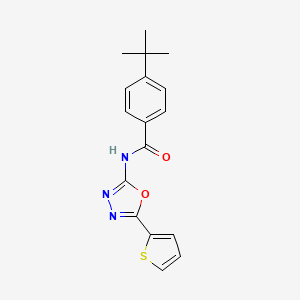![molecular formula C28H15BrN2O3 B2521329 4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-81-6](/img/structure/B2521329.png)
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile" is a complex organic molecule that appears to be related to a class of heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) involves the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide to afford the corresponding dihydropyridine derivatives . This suggests that similar synthetic strategies could be employed for the synthesis of the compound , involving key steps such as the formation of carbon-nitrogen bonds and the introduction of aromatic systems.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the molecular weight, respectively . The structure elucidation is crucial for confirming the identity of the synthesized compound and for understanding its reactivity.
Chemical Reactions Analysis
Heterocyclic compounds like the one described often undergo a variety of chemical reactions. For example, reactions with active-hydrogen containing compounds can lead to the formation of new derivatives with different substituents . The reactivity of such compounds can also be explored through reactions with halogen-containing reagents, amines, hydrazine, and other nucleophiles, leading to a diverse array of heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitrile function can affect the compound's reactivity and its interaction with biological targets. The anti-cancer and anti-inflammatory activities of related compounds have been investigated, indicating the potential pharmacological relevance of these molecules .
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with benzodioxole and pyridine moieties similar to the query compound, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds often serve as key frameworks for the development of new drugs, targeting a wide range of diseases. For instance, pyrrolidine derivatives have been extensively studied for their potential in drug discovery, highlighting the versatility of nitrogen-containing heterocycles in accessing novel biologically active compounds with selectivity towards various targets (Li Petri et al., 2021)(Li Petri et al., 2021).
Role in Synthesis of Biologically Active Molecules
The intricate structure of the compound suggests its potential utility in the synthesis of biologically active molecules. Compounds with complex heterocyclic frameworks often exhibit significant pharmacological properties. For example, developments in the synthesis of antiplatelet and antithrombotic drugs, such as (S)-clopidogrel, underscore the importance of structural complexity and stereochemistry in medicinal chemistry. These efforts reveal the ongoing need to explore novel synthetic methodologies for complex organic molecules that can lead to therapeutic agents with improved efficacy and safety profiles (Saeed et al., 2017)(Saeed et al., 2017).
Importance in Environmental Chemistry
The structural components of the query compound also hint at potential applications in environmental chemistry, particularly in the study of organic pollutants. For example, studies on the environmental fate of alkylphenols and their derivatives focus on understanding the degradation, bioaccumulation, and toxic effects of complex organic molecules in aquatic ecosystems. This research is crucial for assessing the impact of industrial chemicals on the environment and human health, as well as for developing strategies to mitigate such impacts (Ying et al., 2002)(Ying et al., 2002).
特性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15BrN2O3/c29-18-5-3-4-16(12-18)8-10-22-21(14-30)25(17-9-11-23-24(13-17)34-15-33-23)26-27(31-22)19-6-1-2-7-20(19)28(26)32/h1-13H,15H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYPVFAYBHJNW-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC(=CC=C5)Br)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC(=CC=C5)Br)C6=CC=CC=C6C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)


![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)


